molecular formula C23H48O2Sn B14475105 Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane CAS No. 66222-15-9

Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane

Cat. No.: B14475105
CAS No.: 66222-15-9
M. Wt: 475.3 g/mol
InChI Key: PDTJUDOLZCXWKK-UHFFFAOYSA-N
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Description

Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a cyclohexyl(1-ethoxyethoxy)methyl group. Organotin compounds are widely used in organic synthesis due to their versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane typically involves the reaction of tributyltin hydride with cyclohexyl(1-ethoxyethoxy)methyl chloride under anhydrous conditions. The reaction is carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like diisopropylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their activity. It can also participate in radical reactions due to the relatively weak bond between tin and hydrogen .

Comparison with Similar Compounds

Similar Compounds

    Tributyl(1-ethoxyvinyl)tin: Similar in structure but contains an ethoxyvinyl group instead of a cyclohexyl(1-ethoxyethoxy)methyl group.

    Tributyl[(1E)-3-methyl-1-butenyl]stannane: Contains a 3-methyl-1-butenyl group.

    Tributyl[(methoxymethoxy)methyl]stannane: Contains a methoxymethoxy group.

Uniqueness

Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

66222-15-9

Molecular Formula

C23H48O2Sn

Molecular Weight

475.3 g/mol

IUPAC Name

tributyl-[cyclohexyl(1-ethoxyethoxy)methyl]stannane

InChI

InChI=1S/C11H21O2.3C4H9.Sn/c1-3-12-10(2)13-9-11-7-5-4-6-8-11;3*1-3-4-2;/h9-11H,3-8H2,1-2H3;3*1,3-4H2,2H3;

InChI Key

PDTJUDOLZCXWKK-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(C1CCCCC1)OC(C)OCC

Origin of Product

United States

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